An In-Depth Technical Guide to 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic Acid
An In-Depth Technical Guide to 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic Acid
CAS Number: 1189749-55-0[1]
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into its synthesis, potential mechanisms of action as an antimicrobial and anticancer agent, and detailed protocols for its biological evaluation.
Introduction and Significance
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid is a molecule of interest in drug discovery due to the established biological activities of its constituent quinoline and thiazole moieties. The quinoline ring is a key pharmacophore in a variety of antimicrobial and anticancer drugs, often exerting its effect through the inhibition of DNA gyrase and topoisomerase IV.[2][3][4] The thiazole ring is another privileged scaffold in medicinal chemistry, present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6] The strategic hybridization of these two pharmacores in a single molecular entity presents a promising avenue for the development of novel therapeutic agents.
Physicochemical Properties and Synthesis
This section details the fundamental properties of the title compound and a proposed synthetic route based on established chemical principles.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1189749-55-0 | [1] |
| Molecular Formula | C₁₃H₉N₃O₂S | |
| Molecular Weight | 285.29 g/mol | |
| Appearance | Likely a solid |
Proposed Synthesis: The Hantzsch Thiazole Synthesis
The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch thiazole synthesis.[7][8][9] This methodology involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the title compound, a plausible route involves the reaction of N-(quinolin-5-yl)thiourea with an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.
Proposed Synthetic Scheme:
Caption: Proposed Hantzsch synthesis of the title compound.
Experimental Protocol: A Representative Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on the Hantzsch synthesis of related 2-aminothiazole-4-carboxylic acid derivatives and would require optimization for the specific synthesis of the title compound.
Step 1: Synthesis of N-(quinolin-5-yl)thiourea
-
To a solution of quinolin-5-amine in a suitable solvent (e.g., ethanol), add an equimolar amount of benzoyl isothiocyanate.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the intermediate benzoylthiourea is typically hydrolyzed with an aqueous base (e.g., NaOH) to yield N-(quinolin-5-yl)thiourea.
-
Isolate and purify the product by recrystallization.
Step 2: Hantzsch Cyclization
-
Dissolve N-(quinolin-5-yl)thiourea in a suitable solvent, such as ethanol.
-
Add an equimolar amount of ethyl 2-chloroacetoacetate.
-
Reflux the reaction mixture for several hours, monitoring for product formation by TLC.
-
After cooling, the product, ethyl 2-(quinolin-5-ylamino)-1,3-thiazole-4-carboxylate, may precipitate or can be isolated by extraction.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Ester Hydrolysis
-
Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Reflux the mixture for several hours until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.
-
The resulting precipitate of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid can be collected by filtration, washed with water, and dried.
Potential Mechanisms of Action and Biological Activity
The conjugation of the quinoline and thiazole scaffolds suggests that 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid may exhibit potent antimicrobial and anticancer activities.
Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolone antibiotics are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[4][10] These enzymes are responsible for managing DNA supercoiling and decatenating interlinked daughter chromosomes. Inhibition of these topoisomerases leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. It is hypothesized that the quinoline moiety of the title compound could interact with these enzymes in a similar manner.
Caption: Proposed mechanism of antibacterial action via DNA gyrase/topoisomerase IV inhibition.
Antifungal Activity: Inhibition of Lanosterol 14α-demethylase
Azole antifungals, which often contain five-membered heterocyclic rings, are known to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[11][12][13] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. The thiazole ring of the title compound could potentially interact with the heme iron in the active site of lanosterol 14α-demethylase, disrupting its function.
Caption: Proposed mechanism of antifungal action via lanosterol 14α-demethylase inhibition.
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented, with mechanisms including the inhibition of various kinases, induction of apoptosis, and disruption of cell cycle progression.[6][14] The quinoline scaffold can also contribute to anticancer activity through topoisomerase inhibition, similar to its antibacterial mechanism.[15] The combined functionalities in 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid suggest it could be a promising candidate for further investigation as an anticancer agent.
In Vitro Biological Evaluation Protocols
This section provides detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of 2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (medium with solvent).
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Representative Biological Data for Related Compounds
Table 1: Representative Antibacterial Activity (MIC in µg/mL)
| Compound Analogue | E. coli | S. aureus | P. aeruginosa | Reference |
| Quinoline-Thiazole Hybrid 1 | 7.81 | 3.91 | >128 | [15] |
| Quinoline-Thiazole Hybrid 2 | 3.91 | 7.81 | 62.5 | [15] |
| Ciprofloxacin (Control) | ≤1.95 | ≤1.95 | ≤1.95 | [15] |
Table 2: Representative Anticancer Activity (IC₅₀ in µM)
| Compound Analogue | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| Thiazolo[5,4-b]quinoline Derivative 1 | 0.52 | 0.48 | 0.61 | [14] |
| Thiazolo[5,4-b]quinoline Derivative 2 | >10 | >10 | >10 | [14] |
| Doxorubicin (Control) | 0.05 | 0.08 | 0.06 |
Conclusion and Future Directions
2-(Quinolin-5-ylamino)-1,3-thiazole-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its rational design, combining the well-established pharmacophores of quinoline and thiazole, suggests a high potential for potent antimicrobial and anticancer activities. The proposed mechanisms of action, including the inhibition of bacterial topoisomerases and fungal lanosterol 14α-demethylase, provide a solid foundation for further investigation.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation using the protocols outlined in this guide. Elucidation of its precise mechanism of action through enzymatic assays and molecular modeling will be crucial for its optimization as a lead compound in drug discovery programs.
References
-
Hoshino, K., Kitamura, A., Morrissey, I., Sato, K., Kato, J., & Ikeda, H. (n.d.). Comparison of inhibition of Escherichia coli topoisomerase IV by quinolones with DNA gyrase inhibition. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Drlica, K., & Zhao, X. (n.d.). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Murthy, V. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of Medicinal Chemistry, 53(24), 8675-8685. Retrieved from [Link]
-
(n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. Retrieved from [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Retrieved from [Link]
-
(n.d.). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. OiPub. Retrieved from [Link]
-
Monk, B. C., & Cannon, R. D. (2019). Fungal lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 646-659. Retrieved from [Link]
-
(n.d.). Novel Structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. ResearchGate. Retrieved from [Link]
-
(n.d.). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. Retrieved from [Link]
-
(n.d.). Quinoline containing thiazole and their biological activities. ResearchGate. Retrieved from [Link]
-
Georgopapadakou, N. H., & Walsh, T. J. (1996). Novel antifungal agents which inhibit lanosterol 14 alpha-demethylase in Candida albicans CCH442. Antimicrobial Agents and Chemotherapy, 40(2), 279-291. Retrieved from [Link]
-
Galy, J. P., Galy, A. M., Barbe, J., & Sharples, D. (1991). Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. European Journal of Medicinal Chemistry, 26(3), 265-271. Retrieved from [Link]
-
Yadav, A., Kaushik, C. P., Parshad, M., Yadav, P., Yadav, J., & Sangwan, J. (2021). Quinoline-thiazole-1,2,3 triazole hybrids: Synthesis, antimalarial, antimicrobial activity and molecular docking studies. Journal of Molecular Structure, 1225, 129215. Retrieved from [Link]
-
(n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Retrieved from [Link]
-
(n.d.). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. National Institutes of Health. Retrieved from [Link]
-
Keniya, M. V., Wilson, R. K., Siu, A., Cannon, R. D., & Monk, B. C. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. mBio, 9(5), e01131-18. Retrieved from [Link]
-
Trzaskos, J. M., Fischer, R. T., & Favata, M. F. (1986). Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. Journal of Biological Chemistry, 261(35), 16937-16942. Retrieved from [Link]
-
(n.d.). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ResearchGate. Retrieved from [Link]
-
Rodríguez-Loaiza, P., Quintero, A., Rodríguez-Sotres, R., Solano, J. D., & Lira-Rocha, A. (2004). Synthesis and evaluation of 9-anilinothiazolo[5,4-b]quinoline derivatives as potential antitumorals. European Journal of Medicinal Chemistry, 39(1), 5-10. Retrieved from [Link]
-
(n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ResearchGate. Retrieved from [Link]
-
(n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]
-
(n.d.). Synthesis, Characterization And Antimicrobial Efficacy Of Quinoline Based Compounds. Retrieved from [Link]
-
(n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]
-
(n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]
-
(n.d.). The Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
-
(n.d.). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis, characterization, and biological evaluation of novel thiazole and pyrazole derivatives of quinoline-4-carboxylic acid as potential antimicrobial agents. ResearchGate. Retrieved from [Link]
-
(n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]
-
(n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Retrieved from [Link]
-
(n.d.). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of inhibition of Escherichia coli topoisomerase IV by quinolones with DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
